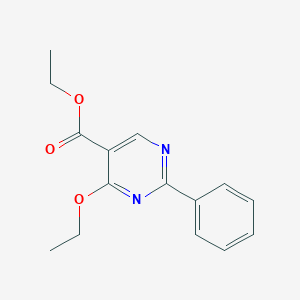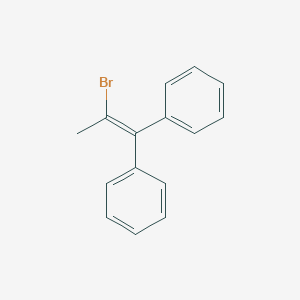
2-Bromo-1,1-diphenylpropene
概要
説明
2-Bromo-1,1-diphenylpropene, also known as dibromo-diphenyl-propene (DBDP), is a synthetic compound that has been widely used in scientific research. The compound is a derivative of diphenylpropene, which is a class of organic compounds that has been extensively studied for their biological activities. DBDP has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of DBDP is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in immune responses.
生化学的および生理学的効果
DBDP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antiviral, and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress in cells.
実験室実験の利点と制限
DBDP has several advantages for use in lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, DBDP has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research involving DBDP, including its potential use as a therapeutic agent for inflammatory and viral diseases. The compound may also be useful in the development of new drugs targeting specific enzymes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of DBDP and its potential side effects.
科学的研究の応用
DBDP has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for investigating biological pathways. The compound has been shown to exhibit antiviral, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.
特性
CAS番号 |
781-32-8 |
|---|---|
製品名 |
2-Bromo-1,1-diphenylpropene |
分子式 |
C15H13Br |
分子量 |
273.17 g/mol |
IUPAC名 |
(2-bromo-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Br/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChIキー |
JUEBDJZEVFVZKZ-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
正規SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

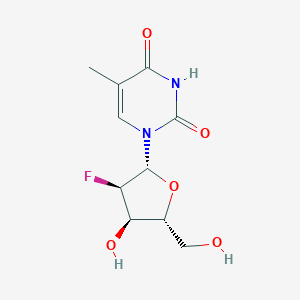
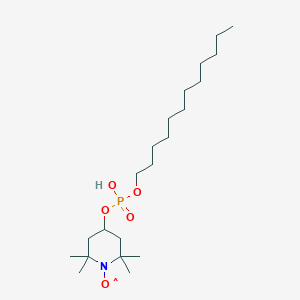
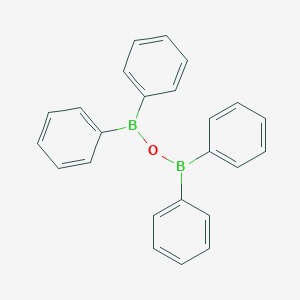
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
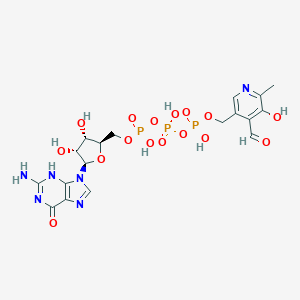

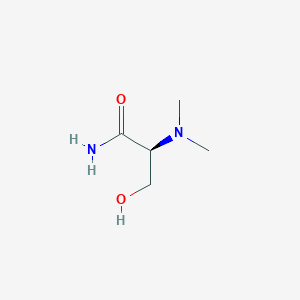
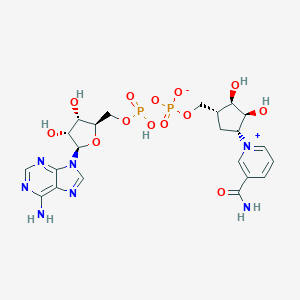
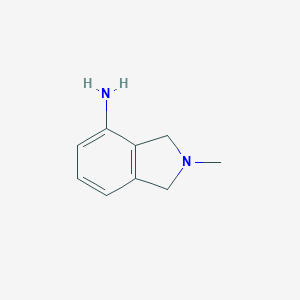
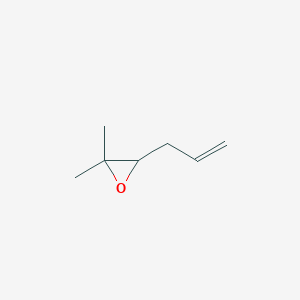
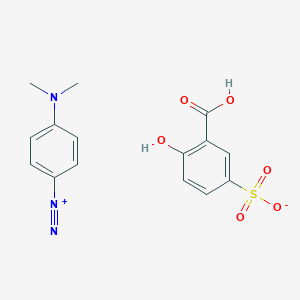
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
